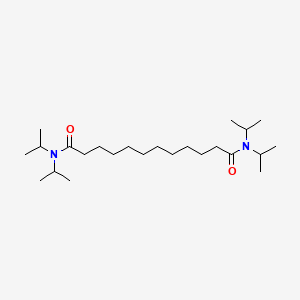
N~1~,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide: is an organic compound characterized by the presence of two amide groups and four isopropyl groups attached to a dodecane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide typically involves the reaction of dodecanedioic acid with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Activation of Dodecanedioic Acid: The dodecanedioic acid is first activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amidation Reaction: The activated dodecanedioic acid is then reacted with isopropylamine in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the amide bonds.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide.
Industrial Production Methods: In an industrial setting, the production of N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced products using reducing agents such as lithium aluminum hydride (LiAlH~4~).
Substitution: N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide can participate in substitution reactions, where the isopropyl groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in the development of biologically active molecules. Its amide groups can interact with biological targets, making it a candidate for drug design and development.
Medicine: N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide may be explored for its potential therapeutic properties. Its ability to form stable complexes with metal ions can be utilized in the design of metal-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other industrial applications.
Mecanismo De Acción
The mechanism of action of N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide involves its interaction with molecular targets through its amide groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, or other non-covalent interactions. The specific pathways and targets depend on the context of its application, such as binding to enzymes, receptors, or metal ions.
Comparación Con Compuestos Similares
N~1~,N~1~,N~12~,N~12~-Tetraethyl-dodecanediamide: Similar structure but with ethyl groups instead of isopropyl groups.
N~1~,N~1~,N~12~,N~12~-Tetramethyl-dodecanediamide: Similar structure but with methyl groups instead of isopropyl groups.
N~1~,N~1~,N~12~,N~12~-Tetra(n-butyl)dodecanediamide: Similar structure but with n-butyl groups instead of isopropyl groups.
Uniqueness: N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide is unique due to the presence of isopropyl groups, which impart distinct steric and electronic properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
820251-61-4 |
|---|---|
Fórmula molecular |
C24H48N2O2 |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
N,N,N',N'-tetra(propan-2-yl)dodecanediamide |
InChI |
InChI=1S/C24H48N2O2/c1-19(2)25(20(3)4)23(27)17-15-13-11-9-10-12-14-16-18-24(28)26(21(5)6)22(7)8/h19-22H,9-18H2,1-8H3 |
Clave InChI |
GWODDMVEWIXALQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=O)CCCCCCCCCCC(=O)N(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















